molecular formula C21H21NO2S B2889012 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1351586-70-3

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2889012
CAS No.: 1351586-70-3
M. Wt: 351.46
InChI Key: DBNORRGIJLFMFK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide is an organic compound characterized by its complex structure, which includes a naphthalene ring, a hydroxyethyl group, and a phenylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-(naphthalen-1-yl)ethanol.

    Thioether Formation: The next step is the formation of the phenylthio group. This can be achieved by reacting 2-(naphthalen-1-yl)ethanol with thiophenol under acidic conditions to yield 2-(naphthalen-1-yl)ethyl phenyl sulfide.

    Amidation: The final step involves the amidation of 2-(naphthalen-1-yl)ethyl phenyl sulfide with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form various alcohol derivatives, depending on the specific reducing agents and conditions used.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity, potentially serving as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the hydroxyethyl and phenylthio groups may impart specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the materials science industry, this compound could be used in the development of novel materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could form hydrogen bonds with biological targets, while the phenylthio group might engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-3-(phenylthio)propanamide: Lacks the naphthalene ring, potentially altering its chemical and biological properties.

    N-(2-hydroxy-2-(phenyl)ethyl)-3-(phenylthio)propanamide: Contains a phenyl group instead of a naphthalene ring, which may affect its reactivity and interactions.

    N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(methylthio)propanamide: Features a methylthio group instead of a phenylthio group, influencing its chemical behavior.

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide is unique due to the combination of its structural elements. The presence of both a naphthalene ring and a phenylthio group provides a distinct set of chemical properties and potential biological activities, setting it apart from similar compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c23-20(19-12-6-8-16-7-4-5-11-18(16)19)15-22-21(24)13-14-25-17-9-2-1-3-10-17/h1-12,20,23H,13-15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNORRGIJLFMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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